molecular formula C15H12N2O4S B5545210 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Cat. No.: B5545210
M. Wt: 316.3 g/mol
InChI Key: CPCBERZKTKCYGR-UHFFFAOYSA-N
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Description

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their medicinal properties, particularly as antibacterial agents. This compound features a benzodioxin ring, which is a bicyclic structure containing oxygen atoms, and a sulfonamide group, which is known for its role in various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields the intermediate 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which can be further modified by substituting the nitrogen atom with various alkyl or aryl halides in the presence of N,N-dimethylformamide and lithium hydride as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The nitrogen atom in the sulfonamide group can be substituted with different alkyl or aryl groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzodioxin ring and the cyano group.

Common Reagents and Conditions

    Substitution Reactions: N,N-dimethylformamide and lithium hydride are commonly used as solvents and catalysts, respectively.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the benzodioxin ring and the cyano group .

Scientific Research Applications

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by coordinating with metal ions in the active site, such as zinc in carbonic anhydrase. This inhibition disrupts the enzyme’s function, leading to various biological effects. Additionally, the compound’s antibacterial activity is attributed to its ability to block folate synthesis in bacteria, thereby inhibiting their growth .

Comparison with Similar Compounds

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: A widely used antibacterial agent.

    Sulfadiazine: Known for its use in treating bacterial infections.

    Sulfisoxazole: Another antibacterial sulfonamide with similar properties.

The uniqueness of this compound lies in its benzodioxin ring, which imparts distinct chemical and biological properties compared to other sulfonamides .

Properties

IUPAC Name

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c16-10-11-3-1-2-4-15(11)22(18,19)17-12-5-6-13-14(9-12)21-8-7-20-13/h1-6,9,17H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCBERZKTKCYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197893
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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